Methyl 2-[[1-[(2-methylphenyl)methyl]triazole-4-carbonyl]amino]-4-methylsulfanylbutanoate
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Overview
Description
Methyl 2-[[1-[(2-methylphenyl)methyl]triazole-4-carbonyl]amino]-4-methylsulfanylbutanoate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry due to their stability and ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[1-[(2-methylphenyl)methyl]triazole-4-carbonyl]amino]-4-methylsulfanylbutanoate typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound often utilize large-scale organic synthesis techniques, including the use of microwave-assisted protocols to accelerate reaction times and improve yields. The use of catalytic amounts of 1,4-diazabicyclo[2.2.2]octane (DABCO) has been reported to facilitate the rapid formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[1-[(2-methylphenyl)methyl]triazole-4-carbonyl]amino]-4-methylsulfanylbutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-[[1-[(2-methylphenyl)methyl]triazole-4-carbonyl]amino]-4-methylsulfanylbutanoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 2-[[1-[(2-methylphenyl)methyl]triazole-4-carbonyl]amino]-4-methylsulfanylbutanoate involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds and its aromatic character contribute to its high binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Known for its xanthine oxidase inhibitory activity.
1,2,4-Triazole: Commonly used in antifungal medications like fluconazole and voriconazole.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
Methyl 2-[[1-[(2-methylphenyl)methyl]triazole-4-carbonyl]amino]-4-methylsulfanylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylsulfanyl group, in particular, allows for unique substitution reactions that are not commonly observed in other triazole derivatives .
Properties
IUPAC Name |
methyl 2-[[1-[(2-methylphenyl)methyl]triazole-4-carbonyl]amino]-4-methylsulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-12-6-4-5-7-13(12)10-21-11-15(19-20-21)16(22)18-14(8-9-25-3)17(23)24-2/h4-7,11,14H,8-10H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJWOAPLYRKSID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)C(=O)NC(CCSC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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